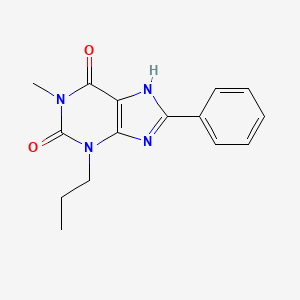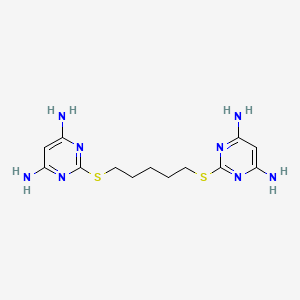
2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by its unique structure, which includes a pentanediylbis(thio) linkage and pyrimidinediamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 1,5-dibromopentane with thiourea to form a bis(thio) intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and intermediates.
Catalysts: In some cases, catalysts such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings.
Substitution: The amino groups on the pyrimidine rings can undergo substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thio groups can form covalent bonds with cysteine residues in proteins, inhibiting their activity. Additionally, the pyrimidine rings can interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,5-Pentanediylbis(oxy))bis(4,6-pyrimidinediamine): Similar structure but with oxy linkages instead of thio.
2,2’-(1,5-Pentanediylbis(amino))bis(4,6-pyrimidinediamine): Contains amino linkages instead of thio.
2,2’-(1,5-Pentanediylbis(methyl))bis(4,6-pyrimidinediamine): Methyl linkages instead of thio.
Uniqueness
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its thio linkages, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of thio groups allows for specific interactions with biological thiols, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92629-38-4 |
|---|---|
Molecular Formula |
C13H20N8S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[5-(4,6-diaminopyrimidin-2-yl)sulfanylpentylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H20N8S2/c14-8-6-9(15)19-12(18-8)22-4-2-1-3-5-23-13-20-10(16)7-11(17)21-13/h6-7H,1-5H2,(H4,14,15,18,19)(H4,16,17,20,21) |
InChI Key |
UQJUROFUULACEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCCCSC2=NC(=CC(=N2)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


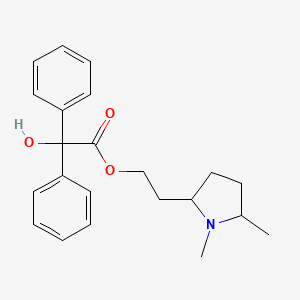
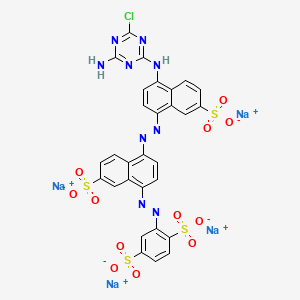
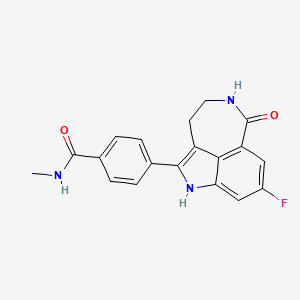
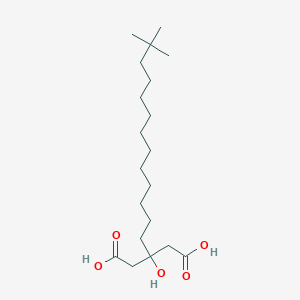

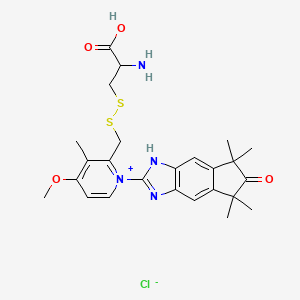

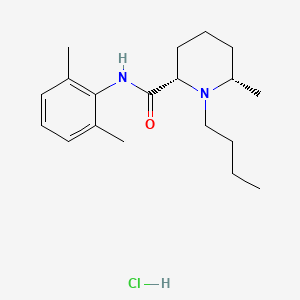
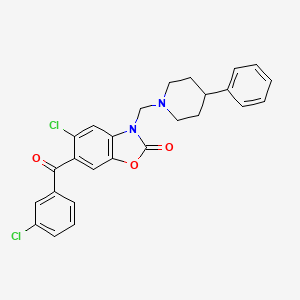

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
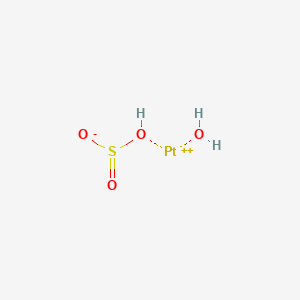
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
